molecular formula C20H28ClN5O2 B12700279 Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- CAS No. 111071-49-9

Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)-

Cat. No.: B12700279
CAS No.: 111071-49-9
M. Wt: 405.9 g/mol
InChI Key: SYYOYCDVHJPEEX-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of functional groups, including a chloro-substituted benzamide core, an imidazole ring, and a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- typically involves multi-step organic reactions. The process may start with the chlorination of a benzamide precursor, followed by the introduction of the imidazole and pyrrolidine groups through nucleophilic substitution and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact. Advanced techniques such as microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the imidazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzamides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug discovery. Its structural features may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound may find applications in the development of specialty chemicals, agrochemicals, or materials science. Its unique properties could be harnessed for specific industrial processes or product formulations.

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play key roles in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- include other benzamide derivatives with different substituents on the benzene ring or variations in the attached heterocyclic groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.

Properties

CAS No.

111071-49-9

Molecular Formula

C20H28ClN5O2

Molecular Weight

405.9 g/mol

IUPAC Name

5-chloro-2-methoxy-4-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)amino]-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide

InChI

InChI=1S/C20H28ClN5O2/c1-4-7-26-8-5-6-14(26)12-22-19(27)15-9-16(21)17(10-18(15)28-3)25-20-23-11-13(2)24-20/h4,9-10,13-14H,1,5-8,11-12H2,2-3H3,(H,22,27)(H2,23,24,25)

InChI Key

SYYOYCDVHJPEEX-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)NC2=C(C=C(C(=C2)OC)C(=O)NCC3CCCN3CC=C)Cl

Origin of Product

United States

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